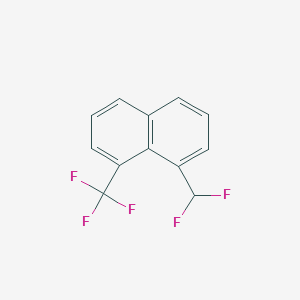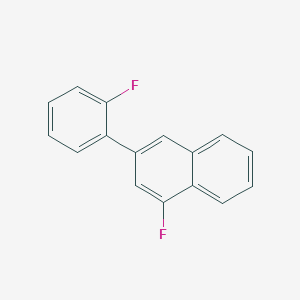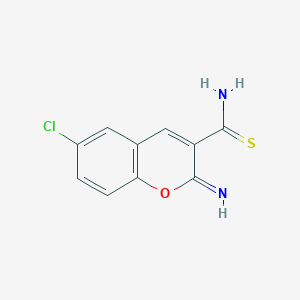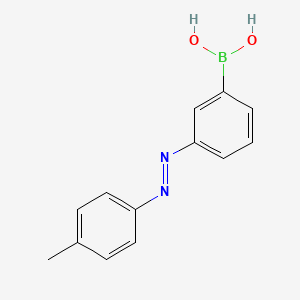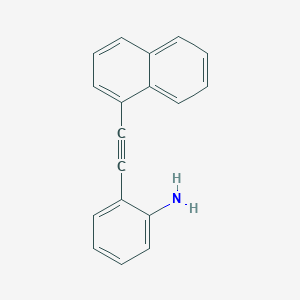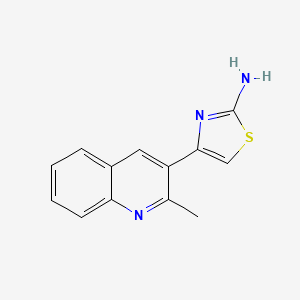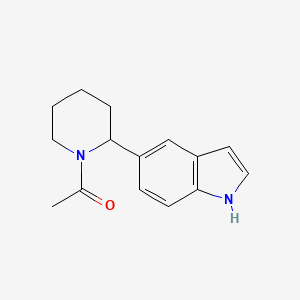
1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1H-吲哚-5-基)哌啶-1-基)乙酮是一种复杂的化合物,它包含吲哚和哌啶这两个部分。吲哚结构是一个双环体系,由一个苯环和一个吡咯环融合而成,而哌啶是一个六元环,其中包含一个氮原子。由于其潜在的生物活性,该化合物在科学研究的各个领域都有着重要的应用价值。
准备方法
合成路线及反应条件
1-(2-(1H-吲哚-5-基)哌啶-1-基)乙酮的合成通常涉及在特定条件下,使吲哚与乙酮衍生物反应。一种常见的合成方法是在碱(如氢化钠)存在下,使吲哚与乙酮衍生物反应,生成所需的产物。反应通常在氮气或氩气等惰性气氛中进行,以防止氧化和其他副反应。
工业生产方法
1-(2-(1H-吲哚-5-基)哌啶-1-基)乙酮的工业生产可能涉及使用与实验室相同的反应条件进行大规模合成。该过程可以针对更高的产率和纯度进行优化,通常涉及连续流动反应器和先进的纯化技术,如色谱法。
化学反应分析
反应类型
1-(2-(1H-吲哚-5-基)哌啶-1-基)乙酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 亲电取代反应可以在吲哚环上发生,从而生成各种取代衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化锂铝或硼氢化钠。
取代: 卤素或硝基化合物等亲电试剂可以在酸性或碱性条件下使用。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成酮或羧酸,而还原可以生成醇或胺。
科学研究应用
1-(2-(1H-吲哚-5-基)哌啶-1-基)乙酮在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物被研究其潜在的生物活性,包括抗病毒、抗癌和抗菌特性。
医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它被用于开发新材料,并作为合成药物的前体。
作用机理
1-(2-(1H-吲哚-5-基)哌啶-1-基)乙酮的作用机理涉及其与特定分子靶标和途径的相互作用。吲哚部分可以与各种受体和酶相互作用,从而产生生物学效应。哌啶环可以增强该化合物对某些靶标的结合亲和力和特异性。确切的途径和靶标取决于具体的应用和生物学背景。
与相似化合物的比较
相似化合物
1-(2,3-二氢-1H-茚-5-基)乙酮: 结构相似,但缺少哌啶环。
2-苯基-1-(哌啶-1-基)乙酮: 含有苯基而不是吲哚部分。
1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代半缩氨基: 含有硫代半缩氨基和氟原子。
独特性
1-(2-(1H-吲哚-5-基)哌啶-1-基)乙酮的独特性在于它结合了吲哚和哌啶部分,赋予了它独特的化学和生物学特性。
作用机制
The mechanism of action of 1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, leading to biological effects. The piperidine ring may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Similar in structure but lacks the piperidine ring.
2-Phenyl-1-(piperidin-1-yl)ethanone: Contains a phenyl group instead of the indole moiety.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a thiosemicarbazide group and a fluorine atom.
Uniqueness
1-(2-(1H-Indol-5-yl)piperidin-1-yl)ethanone is unique due to the combination of the indole and piperidine moieties, which confer distinct chemical and biological properties
属性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
1-[2-(1H-indol-5-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H18N2O/c1-11(18)17-9-3-2-4-15(17)13-5-6-14-12(10-13)7-8-16-14/h5-8,10,15-16H,2-4,9H2,1H3 |
InChI 键 |
IXWVQDAXMFJDCS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCCC1C2=CC3=C(C=C2)NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


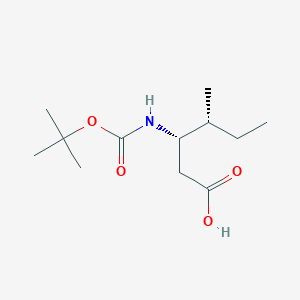
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)


![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)
